molecular formula C8H21ClNO3+ B12831194 (4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride

(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride

Katalognummer: B12831194
Molekulargewicht: 214.71 g/mol
InChI-Schlüssel: HUCARLCBGJLGMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride typically involves the reaction of 4-methoxy-4-oxobutyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-compounds, while reduction may produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Methoxy-4-oxobutyl)triphenylphosphonium bromide: This compound has a similar structure but contains a triphenylphosphonium group instead of a trimethylazanium group.

    (4-Methoxy-4-oxobutyl)acrylic acid: This compound has a similar backbone but contains an acrylic acid group.

Uniqueness

(4-Methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride is unique due to its specific functional groups and their arrangement. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H21ClNO3+

Molekulargewicht

214.71 g/mol

IUPAC-Name

(4-methoxy-4-oxobutyl)-trimethylazanium;hydrate;hydrochloride

InChI

InChI=1S/C8H18NO2.ClH.H2O/c1-9(2,3)7-5-6-8(10)11-4;;/h5-7H2,1-4H3;1H;1H2/q+1;;

InChI-Schlüssel

HUCARLCBGJLGMH-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)CCCC(=O)OC.O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.